molecular formula C16H15FN4O B560054 Pamiparib CAS No. 1446261-44-4

Pamiparib

Katalognummer: B560054
CAS-Nummer: 1446261-44-4
Molekulargewicht: 298.31 g/mol
InChI-Schlüssel: DENYZIUJOTUUNY-MRXNPFEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pamiparib is a pharmaceutical compound used primarily in the treatment of various types of cancer. It is a member of the poly (ADP-ribose) polymerase (PARP) inhibitor drug class. This compound is particularly effective in treating cancers associated with germline BRCA mutations, such as ovarian, fallopian tube, and primary peritoneal cancers .

Wissenschaftliche Forschungsanwendungen

Ovarian Cancer

Pamiparib has been extensively studied in patients with ovarian cancer, particularly those with germline BRCA mutations. A phase II study demonstrated that this compound administered at 60 mg twice daily resulted in an objective response rate of 64.6% in patients with platinum-sensitive ovarian cancer and 31.6% in those with platinum-resistant ovarian cancer . The drug's safety profile was acceptable, with hematologic toxicities being the most commonly reported adverse events.

Breast Cancer

In patients with advanced HER2-negative breast cancer and triple-negative breast cancer (TNBC), this compound has shown promising results. Clinical trials indicated durable efficacy, with median progression-free survival (PFS) reported at 9.2 months for hormone receptor-positive breast cancer patients . The combination of this compound with immune checkpoint inhibitors like tislelizumab is currently being investigated to enhance antitumor immunity .

Gastric Cancer

This compound is also being evaluated for its efficacy in gastric cancer. Although results did not achieve statistical significance compared to placebo, there was a trend towards improved PFS in patients receiving this compound following platinum-based chemotherapy . The ongoing studies aim to clarify its role in this indication.

Comparative Efficacy Data

The following table summarizes key findings from recent clinical trials involving this compound across various cancer types:

Cancer Type Study Phase Dosage Objective Response Rate Median PFS Common Adverse Events
Ovarian CancerPhase II60 mg twice daily64.6% (PSOC), 31.6% (PROC)Not specifiedAnemia, neutropenia
HER2-negative Breast CancerPhase II60 mg twice dailyNot specified9.2 monthsFatigue, nausea
Triple-negative Breast CancerPhase II60 mg twice dailyNot specified5.5 monthsFatigue, hematologic toxicities
Gastric CancerPhase IINot specifiedNot achieved statistical significanceNot specifiedNausea, fatigue

Ongoing Research and Future Directions

This compound continues to be the subject of numerous clinical trials aimed at exploring its efficacy in combination therapies and different tumor types. Studies are investigating its use alongside immune checkpoint inhibitors to enhance therapeutic outcomes by potentially overcoming resistance mechanisms associated with tumor microenvironments .

Furthermore, ongoing research aims to establish optimal dosing regimens and combinations with other agents to maximize clinical benefits while minimizing adverse effects.

Biochemische Analyse

Biochemical Properties

Pamiparib selectively binds to PARP1 and PARP2, preventing PARP-mediated DNA repair . It has IC50 values of 1.3 and 0.92 nM for PARP-1 and -2, respectively . This compound’s interaction with these enzymes leads to an accumulation of DNA strand breaks, inducing genomic instability and eventually causing apoptosis .

Cellular Effects

This compound has demonstrated antitumor activity in preclinical models . It has shown strong anti-proliferation activities in tumor cell lines with BRCA1/2 mutations or HR pathway deficiency (HRD) . This compound’s influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of PARP proteins, which allows for the accumulation of unrepaired single-strand breaks . These breaks are converted to double-strand breaks during cell division, leading to apoptosis or cell death . This mechanism renders cells highly susceptible to DNA lesions caused by PARP inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown a dose-proportional increase in exposure . It has demonstrated antitumor activity in patients with epithelial ovarian cancer, with a median duration of response of 14.9 months .

Dosage Effects in Animal Models

In animal models, this compound has shown strong anti-tumor synergy with temozolomide (TMZ), a DNA alkylating agent used to treat brain tumors . Oral administration of this compound at a dose as low as 3 mg/kg is sufficient to abrogate PARylation in brain tumor tissues .

Metabolic Pathways

This compound is mainly cleared through metabolism, primarily via N-oxidation and oxidation of the pyrrolidine ring . A dehydrogenated oxidative product (M3) was the most abundant metabolite in biosamples .

Transport and Distribution

This compound has demonstrated improved penetration across the blood-brain barrier in mice, suggesting its potential for distribution within cells and tissues .

Subcellular Localization

Given its role as a PARP inhibitor, it is likely to be found in the nucleus where it interacts with DNA and other nuclear proteins to exert its effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Pamiparib wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung seiner Kernstruktur umfassen, gefolgt von der Einführung von funktionellen Gruppen. Der Syntheseweg umfasst in der Regel die folgenden Schritte:

  • Bildung der Kernstruktur durch Cyclisierungsreaktionen.
  • Einführung der Fluorgruppe über elektrophile Substitution.
  • Addition der Carboxamidgruppe durch Amidierungsreaktionen.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Hochskalierung des Laborsyntheseprozesses. Dazu gehört die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet auch strenge Qualitätskontrollmaßnahmen, um die pharmazeutischen Standards zu erfüllen .

Analyse Chemischer Reaktionen

Pamiparib unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

    Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren.

    Substitution: Elektrophile und nucleophile Substitutionsreaktionen sind bei der Synthese und Modifikation von this compound üblich.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

    Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

    Substitution: Reagenzien wie Halogene und Nucleophile werden unter kontrollierten Bedingungen verwendet.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von this compound, die für weitere Forschungs- und Entwicklungsarbeiten verwendet werden können .

Wirkmechanismus

Pamiparib exerts its effects by inhibiting the activity of PARP1 and PARP2 enzymes. These enzymes play a crucial role in the repair of damaged DNA. By inhibiting PARP1 and PARP2, this compound prevents the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks. This results in genomic instability and ultimately induces apoptosis (cell death) in cancer cells. The molecular targets and pathways involved include the DNA damage response and homologous recombination repair pathways .

Vergleich Mit ähnlichen Verbindungen

Pamiparib wird mit anderen PARP-Inhibitoren wie Olaparib, Niraparib und Rucaparib verglichen. Obwohl all diese Verbindungen einen ähnlichen Wirkmechanismus teilen, zeichnet sich this compound durch seine höhere Potenz und bessere Bioverfügbarkeit aus. Es zeigt auch eine verbesserte Penetration über die Blut-Hirn-Schranke, was es zu einem vielversprechenden Kandidaten für die Behandlung von Hirntumoren macht .

Ähnliche Verbindungen:

  • Olaparib
  • Niraparib
  • Rucaparib

This compound zeichnet sich durch seine überlegene Wirksamkeit in präklinischen Modellen und sein Potenzial für Kombinationstherapie mit anderen Antitumormitteln aus .

Biologische Aktivität

Pamiparib, a selective inhibitor of poly (ADP-ribose) polymerase (PARP) 1 and 2, has emerged as a significant compound in cancer therapy, particularly for tumors with defective DNA repair mechanisms. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

This compound exerts its biological effects primarily through the inhibition of PARP enzymes, which play a crucial role in the repair of DNA single-strand breaks. By trapping PARP on DNA and preventing its release, this compound enhances the accumulation of DNA damage in cancer cells, leading to cell death. This mechanism is particularly effective in tumors with BRCA1/2 mutations or homologous recombination deficiency (HRD) .

Key Mechanisms:

  • PARP Trapping : this compound binds to PARP-DNA complexes, inhibiting the repair process and promoting synthetic lethality in cancer cells .
  • Enhanced Brain Penetration : Preclinical studies indicate that this compound has superior ability to penetrate the blood-brain barrier (BBB), making it a promising candidate for treating brain tumors .
  • Synergistic Effects : The combination of this compound with other agents like temozolomide (TMZ) has shown enhanced anti-tumor activity, particularly in TMZ-resistant models .

Clinical Efficacy

This compound has been evaluated in various clinical trials, demonstrating significant anti-tumor activity across multiple cancer types. The following table summarizes key findings from notable studies:

Study Cancer Type Dosage Efficacy Results Safety Profile
Phase I/II Trial (NCT02361723)Epithelial Ovarian Cancer60 mg twice dailyDurable responses in platinum-sensitive and resistant casesManageable adverse events
Combination with TMZSolid TumorsLow-dose TMZ + full-dose this compoundOvercomes TMZ resistance; significant tumor inhibitionFavorable safety profile
Phase I Study (NCT03333915)Advanced Cancer60 mg twice dailyAntitumor activity observed; recommended phase II dose establishedGenerally well tolerated
Combination with TislelizumabAdvanced Solid TumorsNot specifiedVariable antitumor activity; highest in triple-negative breast cancer (TNBC)Safety data pending further analysis

Case Studies and Research Findings

  • Monotherapy in Ovarian Cancer : In a phase I/II study, this compound was administered to patients with advanced ovarian cancer. Results showed a high overall response rate and durable responses, establishing its potential as a monotherapy for BRCA-mutated tumors .
  • Combination Therapy with TMZ : A study demonstrated that this compound combined with TMZ significantly inhibited tumor growth in preclinical models resistant to TMZ alone. This combination is currently under clinical evaluation for its effectiveness against brain tumors .
  • Clinical Trials Overview : Multiple ongoing trials are assessing the efficacy of this compound across various cancers, including breast cancer and solid tumors. Early results suggest promising outcomes, particularly for patients with genetic predispositions to HRD .

Safety Profile

This compound has shown a favorable safety profile compared to other PARP inhibitors. Common adverse effects include fatigue, nausea, and hematological toxicities; however, these are generally manageable. The drug's tolerability allows it to be administered alongside other therapies without significant complications .

Eigenschaften

IUPAC Name

(2R)-14-fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-1(18),8,12(17),13,15-pentaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O/c1-16-3-2-4-21(16)7-11-13-12-9(15(22)20-19-11)5-8(17)6-10(12)18-14(13)16/h5-6,18H,2-4,7H2,1H3,(H,20,22)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENYZIUJOTUUNY-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446261-44-4
Record name Pamiparib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446261444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pamiparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14769
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PAMIPARIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8375F9S90C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.